

"spectroscopic comparison of 4-Ethylnonan-2-one and its analogues"

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Compound of Interest

Compound Name: 4-Ethylnonan-2-one

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A Spectroscopic Comparison of Aliphatic Ketones: **4-Ethylnonan-2-one** and its Analogues

This guide provides a comparative analysis of the spectroscopic properties of **4-Ethylnonan-2-one** and its structural analogues, 2-nonanone and 5-methyl-2-octanone. The data presented is essential for researchers and scientists involved in the identification and characterization of these and similar long-chain aliphatic ketones. The information is particularly relevant for professionals in drug development and chemical analysis.

Introduction to Aliphatic Ketones and their Spectroscopy

Aliphatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl groups.[1] Their structural elucidation relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Saturated aliphatic ketones typically exhibit a strong carbonyl (C=O) stretching vibration band in their IR spectra around 1715 cm^{-1} . [2][3][4] In ^{13}C NMR spectra, the carbonyl carbon atom characteristically resonates in the downfield region of 190 to 215 ppm. [2][3] ^1H NMR spectra provide detailed information about the proton environment adjacent to the carbonyl group and along the alkyl chains. [3] Mass spectrometry of these compounds often shows a distinct molecular ion peak and characteristic fragmentation patterns. [3]

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **4-Ethylnonan-2-one** and its selected analogues. While specific experimental data for **4-Ethylnonan-2-one** is not readily available in public databases, its expected spectral characteristics can be inferred from its structure and comparison with its isomers and other similar ketones.

Spectroscopic Data	4-Ethylnonan-2-one (Predicted)	2-Nonanone	5-Methyl-2-octanone
¹ H NMR (CDCl ₃ , δ ppm)			
CH ₃ (C1)	~2.1 (s)	2.13 (s, 3H)[5][6]	~2.1 (s)
CH ₂ (C3)	~2.4 (t)	2.41 (t, 2H)	~2.4 (m)
CH (C4)	~1.5 (m)	1.57 (quint, 2H)	~1.3 (m)
CH ₂ (Ethyl)	~1.4 (q)	1.28 (m, 8H)	~1.2 (m)
CH ₃ (Ethyl)	~0.9 (t)	0.88 (t, 3H)	~0.9 (d) & ~0.8 (t)
¹³ C NMR (CDCl ₃ , δ ppm)			
C=O (C2)	~209	~209.2	~209
CH ₃ (C1)	~29	~29.8	~29
CH ₂ (C3)	~44	~43.8	~43
CH (C4)	~46	~23.9	~36
Alkyl Chain	~14-36	~14.0, 22.5, 29.0, 31.6	~14-39
IR (cm ⁻¹)			
C=O Stretch	~1715[2][3][4]	1715[4][7]	~1715[8]
C-H Stretch	~2850-2960	~2855-2960	~2860-2960
Mass Spectrometry (m/z)			
Molecular Ion [M] ⁺	156	142[9]	142[10]
Base Peak	43	43	
Key Fragments	58, 71, 85	58, 71, 99	

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 10-20 mg of the ketone is dissolved in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (commonly 16 or 32 scans), and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR Spectroscopy:** Carbon-13 NMR spectra are acquired on the same spectrometer, typically at a frequency of 75 or 125 MHz. A wider spectral width (0-220 ppm) is used. Due to the low natural abundance of ^{13}C , a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples like aliphatic ketones, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- **Data Acquisition:** The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The spectral range is typically $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum. The data is presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

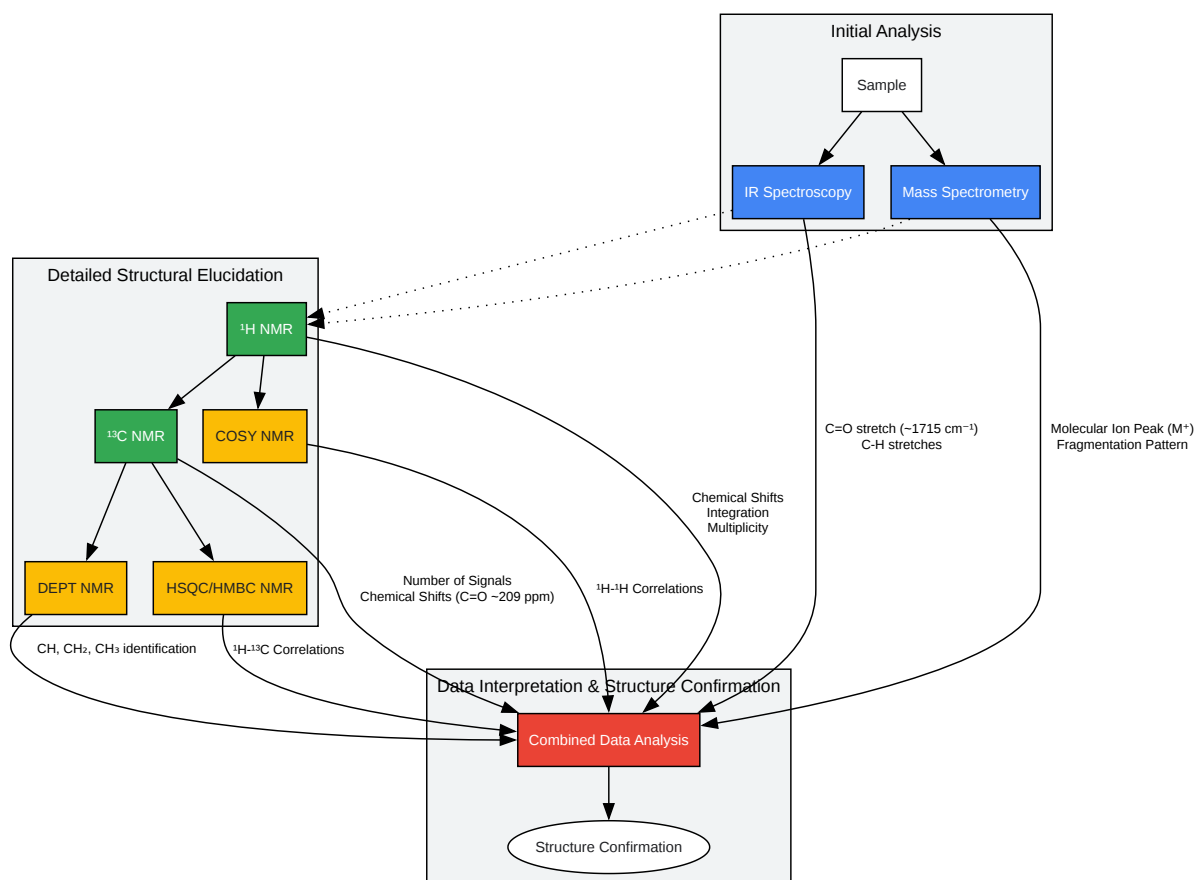
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or by direct injection.

- **Ionization:** Electron Ionization (EI) is a common method for these types of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow for Spectroscopic Analysis of Aliphatic Ketones

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown aliphatic ketone.



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Caption: Workflow for the spectroscopic analysis of aliphatic ketones.

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